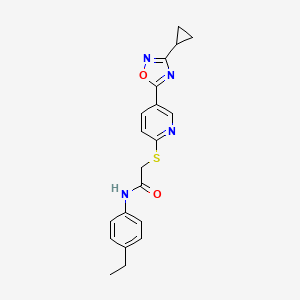![molecular formula C11H11N3O2 B2928180 3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid CAS No. 1536581-96-0](/img/structure/B2928180.png)
3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid” is a nitrogen-containing heterocyclic compound . It is a derivative of triazolo[4,3-a]pyrazine . These types of compounds are widely found in natural products, synthetic drugs, and functional materials, and are the basic backbone of many physiologically active compounds and drugs .
Synthesis Analysis
The synthesis of similar compounds involves using a key scaffold, such as 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine . The compounds are synthesized in appreciable yields through different approaches and characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, and mass spectrometry .Molecular Structure Analysis
The molecular structure of these compounds is characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Chemical Reactions Analysis
In the synthesis process, intermediate compounds are dehydrated via heating and a cyclization reaction occurs to yield the final product .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are typically analyzed using techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Aplicaciones Científicas De Investigación
Antibacterial Agents
This compound has been explored for its potential as an antibacterial agent. Derivatives of triazolopyridine, such as those related to 3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine , have shown moderate to good antibacterial activities against both Gram-positive and Gram-negative bacteria . The structure-activity relationship of these derivatives indicates that slight modifications in the chemical structure can significantly impact their efficacy as antibacterial agents.
Antimicrobial Resistance Research
The ongoing battle against antimicrobial resistance has led to the investigation of novel compounds that can act as effective antimicrobials3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid and its derivatives are part of this research, aiming to develop new drugs that can overcome resistant strains of bacteria .
Cancer Research
Triazole compounds, which include the triazolopyridine class, have been identified as potential cancer prevention agents. They work by reducing or eliminating free radicals, thereby protecting cells against oxidative damage . This compound’s role in cancer research is significant due to its structural similarity to other triazole derivatives.
Development of Dual Inhibitors
In the field of medicinal chemistry, dual inhibitors are compounds that can inhibit two or more targets simultaneously3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid derivatives have been studied for their potential as dual c-Met/VEGFR-2 inhibitors, which are important targets in cancer therapy .
Nitrogen-Containing Heterocycles in Drug Design
Nitrogen-containing heterocycles are a backbone of many physiologically active compounds and drugs. The triazolopyridine core of 3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid is a key scaffold in the design of new drugs with various therapeutic applications .
Synthesis of Functional Materials
The structural properties of triazolopyridines make them suitable for the synthesis of functional materials. These materials can have diverse applications, including in the development of sensors, organic semiconductors, and other advanced materials .
Pharmacological Potentials
The pharmacological potentials of triazolopyridines are vast. They can be used in the development of drugs for various conditions, including psychosis, hypertension, anxiety, and tuberculosis, due to their nitrogen-containing heterocyclic structure .
Research and Development Safety Measures
While not a direct application, understanding the safety measures for handling and storing 3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid is crucial in research and development. Proper safety data sheets provide guidelines for first-aid measures, fire-fighting measures, and accidental release measures, ensuring the safe use of this compound in scientific research .
Mecanismo De Acción
Target of Action
Similar triazolo[4,3-a]pyrazine derivatives have shown inhibitory activities towards c-met/vegfr-2 kinases . These kinases play a crucial role in cell proliferation and angiogenesis, making them important targets in cancer therapy .
Mode of Action
It’s known that similar compounds inhibit the activity of c-met/vegfr-2 kinases . This inhibition likely occurs through the compound binding to the ATP-binding site of these kinases, preventing their activation and subsequent downstream signaling .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to cell proliferation and angiogenesis, given its inhibitory activity on c-Met/VEGFR-2 kinases . Inhibition of these kinases can disrupt multiple signaling pathways, including the PI3K/AKT and MAPK pathways, leading to reduced cell proliferation and angiogenesis .
Result of Action
The molecular and cellular effects of this compound’s action would likely include reduced cell proliferation and angiogenesis due to the inhibition of c-Met/VEGFR-2 kinases . This could potentially lead to the suppression of tumor growth in cancerous cells .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, certain reaction conditions can affect the yield of similar triazolo[4,3-a]pyrazine derivatives . .
Direcciones Futuras
Propiedades
IUPAC Name |
3-cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c15-11(16)8-4-5-14-9(6-8)12-13-10(14)7-2-1-3-7/h4-7H,1-3H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGIYDYRVHOZGLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NN=C3N2C=CC(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2928099.png)

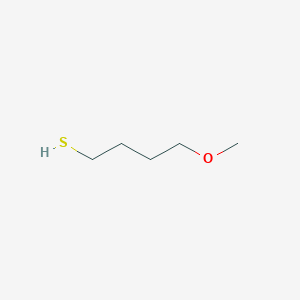

![Methyl N-(2-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2928105.png)

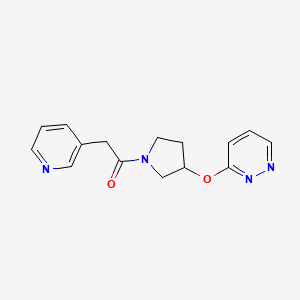
![3-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B2928109.png)
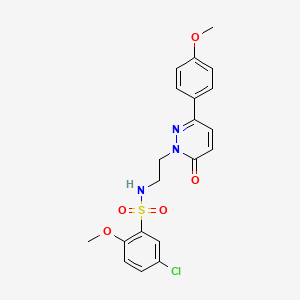

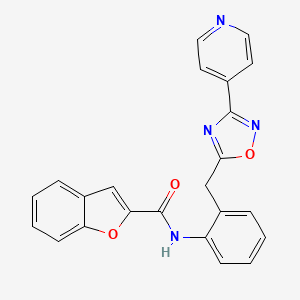
![Methyl 2-(1-oxaspiro[2.5]octan-6-yl)acetate](/img/structure/B2928117.png)

